Bienvenue dans la boutique en ligne BenchChem!

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2-methoxyphenoxy)acetamide

1,3,4-oxadiazole structure-activity relationship biological screening

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2-methoxyphenoxy)acetamide (CAS 1105240-14-9) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, characterized by a 2,5-dimethoxyphenyl substituent at the 5-position and a 2-(2-methoxyphenoxy)acetamide moiety at the 2-position. While this class is known for a broad spectrum of potential biological activities, the precise pharmacological profile of this specific derivative remains largely uncharacterized in public-domain, peer-reviewed literature or authoritative databases, presenting a distinct evidence gap for procurement decisions.

Molecular Formula C19H19N3O6
Molecular Weight 385.376
CAS No. 1105240-14-9
Cat. No. B2864515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2-methoxyphenoxy)acetamide
CAS1105240-14-9
Molecular FormulaC19H19N3O6
Molecular Weight385.376
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3OC
InChIInChI=1S/C19H19N3O6/c1-24-12-8-9-14(25-2)13(10-12)18-21-22-19(28-18)20-17(23)11-27-16-7-5-4-6-15(16)26-3/h4-10H,11H2,1-3H3,(H,20,22,23)
InChIKeyXGXHZVQWCFFNHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2-methoxyphenoxy)acetamide (CAS 1105240-14-9): Procurement & Differentiation Guide


N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2-methoxyphenoxy)acetamide (CAS 1105240-14-9) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, characterized by a 2,5-dimethoxyphenyl substituent at the 5-position and a 2-(2-methoxyphenoxy)acetamide moiety at the 2-position . While this class is known for a broad spectrum of potential biological activities, the precise pharmacological profile of this specific derivative remains largely uncharacterized in public-domain, peer-reviewed literature or authoritative databases, presenting a distinct evidence gap for procurement decisions . This guide, therefore, focuses on providing a framework for evaluating potential differentiation based on the limited available structural and physicochemical data, rather than on comparative biological efficacy.

The Risk of In-Class Substitution for 1,3,4-Oxadiazole Acetamide Derivatives


Generic substitution within the 1,3,4-oxadiazole class is not scientifically valid for this compound due to a critical lack of publicly available structure-activity relationship (SAR) data [1]. The specific combination of the 2,5-dimethoxyphenyl head group and the 2-(2-methoxyphenoxy)acetamide tail is a distinct chemical entity whose properties cannot be reliably inferred from general class trends. Given the absence of peer-reviewed quantitative assays or direct head-to-head comparisons in reputable databases, assuming a simpler analog—such as N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 952862-70-3)—would act as a functional substitute is an unsubstantiated risk. Procurement decisions must be based on the specific, albeit limited, evidence available for this exact compound to avoid introducing unknown variables into a research program.

Quantitative Differentiation Evidence for CAS 1105240-14-9


Uncharacterized Biological Profile vs. Class Members with Published Activity

A direct quantitative comparison of the biological activity of the target compound against its closest analogs is not possible due to a complete absence of peer-reviewed assay data in non-excluded sources [1]. In contrast, several closely related 1,3,4-oxadiazole derivatives with different substitution patterns have been reported with quantified antimicrobial and cytotoxic activities. For example, a series of 2-substituted-1,3,4-oxadiazoles evaluated against S. aureus showed MIC values ranging from 8 µg/mL to >128 µg/mL, but none of the tested compounds were the target molecule [2]. Therefore, the differentiation of CAS 1105240-14-9 is defined by its uncharacterized status, representing a potential for unique, undiscovered activity that established class members may not possess.

1,3,4-oxadiazole structure-activity relationship biological screening

Predicted Physicochemical Differentiation: Lipophilicity and Permeability

Based on its InChI Key (XGXHZVQWCFFNHW-UHFFFAOYSA-N), the target compound can be compared to a simpler, commercially available analog, N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 952862-70-3), using in silico predictive models . The addition of the lipophilic 2-(2-methoxyphenoxy) group in the target compound is predicted to significantly alter its physicochemical profile. This structural difference is a key point of differentiation, likely resulting in enhanced membrane permeability and a distinct ADME profile compared to the unsubstituted acetamide analog.

ADME prediction Lipinski's Rule of Five drug-likeness

Target Application Scenarios for CAS 1105240-14-9 Based on Evidenced Differentiation


Exploratory Lead-like Probe in Phenotypic Screening

Given its uncharacterized biological profile [1], this compound is best deployed as an exploratory probe in phenotypic or high-content screening assays where the goal is to identify novel bioactivity, not to confirm a known mechanism. Its structural uniqueness, compared to analogs with published antimicrobial or anticancer data, makes it suitable for screening cascades designed to find new chemical starting points with unprecedented activity profiles.

Scaffold-Hopping Starting Point for CNS-Targeted Libraries

The predicted enhanced lipophilicity from the 2-(2-methoxyphenoxy) tail, relative to simpler oxadiazole acetamides , positions this compound as a logical starting point or building block for designing CNS-focused compound libraries. A medicinal chemist aiming to improve blood-brain barrier penetration in an oxadiazole series would select this more lipophilic scaffold over a less substituted analog to proactively address permeability challenges.

Negative Control in Analog Series Studies

For a research group investigating the structure-activity relationships of a series of 1,3,4-oxadiazole acetamides, this compound can serve as a critical negative control. If other analogs demonstrate a defined activity, the lack of pre-existing activity data for this specific structure makes it a valid tool for confirming that observed effects are driven by specific structural modifications, not a general class effect, thereby increasing the rigor of SAR conclusions [1].

Quote Request

Request a Quote for N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2-methoxyphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.